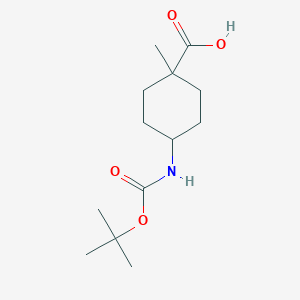
4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butoxycarbonyl-protected amino acids . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring, a carboxylic acid group, and a tert-butoxycarbonyl-protected amino group . The linear formula of this compound is C13H23NO4 .Chemical Reactions Analysis
The BOC group in this compound can be removed via a deprotection reaction . This process involves the use of trifluoroacetic acid (TFA), which results in the formation of a carbamic acid and the release of the tert-butyl cation . The carbamic acid then undergoes decarboxylation to yield the free amine .Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as tert-butoxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a type of, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide has been found to enhance amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
Boc-protected amino acids are commonly used in peptide synthesis, suggesting that they may play a role in protein assembly and other processes related to peptide function .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body .
Result of Action
Given its potential role in peptide synthesis, it may contribute to the formation of specific proteins or peptides, which could have various effects depending on the specific peptide or protein produced .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the presence of these solvents . Additionally, the compound’s stability at high temperatures suggests that it may be suitable for use in high-temperature reactions .
Propriétés
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-5-7-13(4,8-6-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYVPLIZYHKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)
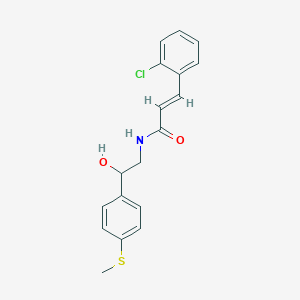
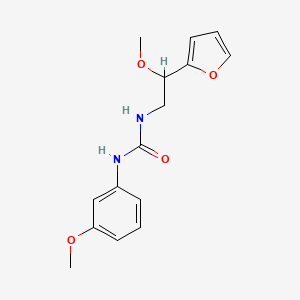

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
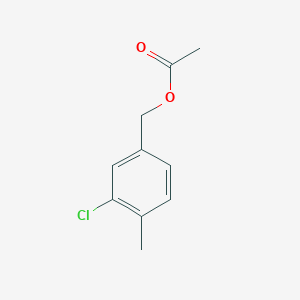
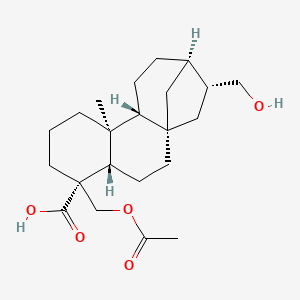
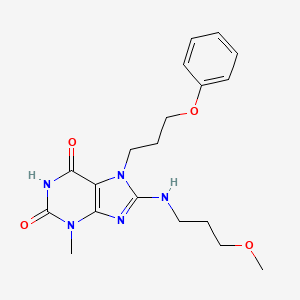
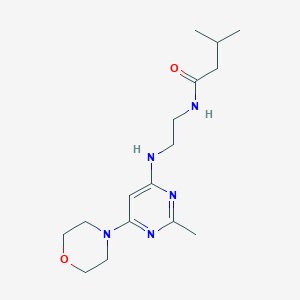

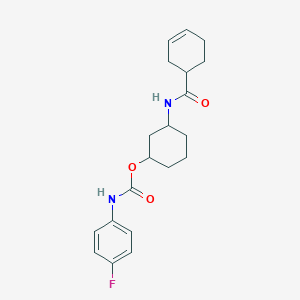

![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2788983.png)
![1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2788984.png)